

An In-depth Technical Guide to the Chemical Structure and Tautomerism of Ergothioneine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergothioneine is a naturally occurring amino acid derivative with potent antioxidant properties. Its unique chemical structure and tautomeric nature are central to its biological activity and stability. This guide provides a comprehensive overview of the chemical structure and tautomerism of **ergothioneine**, supported by quantitative data, detailed experimental protocols, and visualizations of its associated signaling pathways.

Chemical Structure of Ergothioneine

Ergothioneine, systematically named (2S)-3-(2-thioxo-2,3-dihydro-1H-imidazol-4-yl)-2-(trimethylammonio)propanoate, is a derivative of the amino acid histidine, containing a sulfur atom on the imidazole ring. This sulfur substitution is key to its distinctive chemical properties and biological functions.

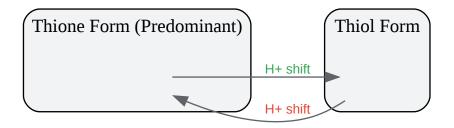
The structure consists of a trimethylated alpha-amino group, creating a stable betaine, and an imidazole ring with a thione group at the C2 position. This thione group is the focal point of its tautomerism.

Tautomerism of Ergothioneine: The Thione-Thiol Equilibrium



Ergothioneine exists in two tautomeric forms: the thione form and the thiol form. Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. The equilibrium between these two forms is crucial for **ergothioneine**'s stability and antioxidant capacity.

At physiological pH, the equilibrium lies heavily towards the thione form.[1][2] This predominance of the thione tautomer is a key feature that distinguishes **ergothioneine** from other biological thiols like glutathione. The thione form is significantly more stable and resistant to auto-oxidation.[1]



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Figure 1. Thione-thiol tautomerism of **ergothioneine**.

Quantitative Data on Ergothioneine Tautomerism

While the qualitative predominance of the thione form is well-established, precise experimental determination of the equilibrium constant (Keq) and Gibbs free energy difference (ΔG) in aqueous solution remains an area of active research. However, computational studies provide valuable insights into the relative stabilities of the tautomers.

Parameter	Value (Computational Estimate)	Solvent	Reference
Relative Gibbs Free Energy (Thiol vs. Thione)	Thione is more stable	Gas Phase	[3]
Relative Gibbs Free Energy (Thiol vs. Thione)	Thione is more stable	Methanol	[3]



Note: These values are from computational models and may not perfectly reflect experimental values in aqueous solution.

Structural and Spectroscopic Data

The precise arrangement of atoms and their chemical environment can be elucidated through X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography Data

Crystallographic data provides the most accurate bond lengths and angles for the **ergothioneine** molecule in its solid state. The following table summarizes key bond lengths and angles for the thione tautomer, which is the form observed in the crystal structure of related enzymes.

Bond	Length (Å)	Angle	Angle (°)
C=S	~1.68	N-C-S	~125
C-N (imidazole)	~1.38	C-N-C	~108
C-C (imidazole)	~1.35	N-C-C	~109

Note: These are approximate values derived from related structures in the absence of a publicly available CIF file for **ergothioneine** itself.

NMR Spectroscopy Data

NMR spectroscopy in a D2O solution provides detailed information about the chemical environment of each proton and carbon atom in the **ergothioneine** molecule. The following table summarizes the reported chemical shifts for **ergothioneine** in D2O, which are consistent with the predominant thione form.[4][5][6][7]



Atom	1H Chemical Shift (ppm)	13C Chemical Shift (ppm)
H2 (imidazole)	6.84 (s)	-
H5 (imidazole)	7.85 (s)	-
α-СН	4.25 (dd)	59.5
β-СН2	3.35 (m)	28.0
N(CH3)3	3.25 (s)	53.0
C2 (imidazole)	-	165.0
C4 (imidazole)	-	129.0
C5 (imidazole)	-	117.0
COO-	-	175.0

(s = singlet, dd = doublet of doublets, m = multiplet)

Experimental Protocols X-ray Crystallography for Tautomer Determination

Objective: To obtain a high-resolution crystal structure of **ergothioneine** to definitively determine the positions of hydrogen atoms and confirm the predominant tautomer in the solid state.

Methodology:

- Crystallization:
 - Prepare a supersaturated solution of high-purity **ergothioneine** in a suitable solvent system. Common techniques include slow evaporation, vapor diffusion, and cooling.[8][9]
 [10][11][12]
 - Screen a variety of solvents and co-solvents to find optimal conditions for single crystal growth. Water, ethanol, and mixtures thereof are common starting points.



 For vapor diffusion, a solution of **ergothioneine** is equilibrated against a reservoir containing a precipitant, leading to slow crystal growth.

Data Collection:

- Mount a suitable single crystal on a goniometer.
- Expose the crystal to a monochromatic X-ray beam, typically at a synchrotron source for high intensity.
- Rotate the crystal and collect diffraction data on a detector.
- Structure Solution and Refinement:
 - Process the diffraction data to obtain a set of structure factors.
 - Solve the phase problem using direct methods or Patterson analysis.
 - Build an initial model of the ergothioneine molecule and refine it against the experimental data.
 - Carefully analyze the electron density maps to locate hydrogen atoms, particularly the one involved in tautomerism. Difference Fourier maps are crucial for this step.

NMR Spectroscopy for Quantitative Tautomer Analysis

Objective: To quantify the ratio of thione to thiol tautomers in solution.

Methodology:

- Sample Preparation:
 - Dissolve a precisely weighed amount of **ergothioneine** in a deuterated solvent, typically
 D2O for biological relevance.[4][5]
 - Add an internal standard with a known concentration for quantitative analysis.
- Data Acquisition:



- Acquire high-resolution 1H and 13C NMR spectra.[4][5]
- Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for better signal dispersion.
- For quantitative 1H NMR, ensure a long relaxation delay (at least 5 times the longest T1)
 to allow for complete relaxation of all protons, ensuring signal intensities are directly
 proportional to the number of protons.
- Data Analysis:
 - Integrate the signals corresponding to unique protons of the thione and thiol tautomers.
 - The ratio of the integrals will give the molar ratio of the two tautomers in solution.
 - For the thiol form, the appearance of a distinct S-H proton signal (if not exchanged with D2O) and shifts in the imidazole ring proton and carbon signals would be indicative of its presence.

Computational Chemistry for Tautomerism Analysis

Objective: To calculate the relative energies and predict the equilibrium constant of the **ergothioneine** tautomers in an aqueous environment.

Methodology:

- Structure Preparation:
 - Build the 3D structures of both the thione and thiol tautomers of ergothioneine.
- Computational Method:
 - Employ Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).[3][13]
 - Incorporate a solvent model, such as the Polarizable Continuum Model (PCM), to simulate an aqueous environment.[14]



Calculations:

- Perform geometry optimization for both tautomers to find their lowest energy conformations.
- Calculate the vibrational frequencies to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain the zero-point vibrational energy and thermal corrections.
- Calculate the single-point energies of the optimized structures.

Analysis:

- Calculate the Gibbs free energy (G) for each tautomer by combining the electronic energy,
 zero-point vibrational energy, and thermal corrections.
- The difference in Gibbs free energy (Δ G) between the two tautomers can be used to calculate the equilibrium constant (Keq) using the equation: Δ G = -RT ln(Keq).

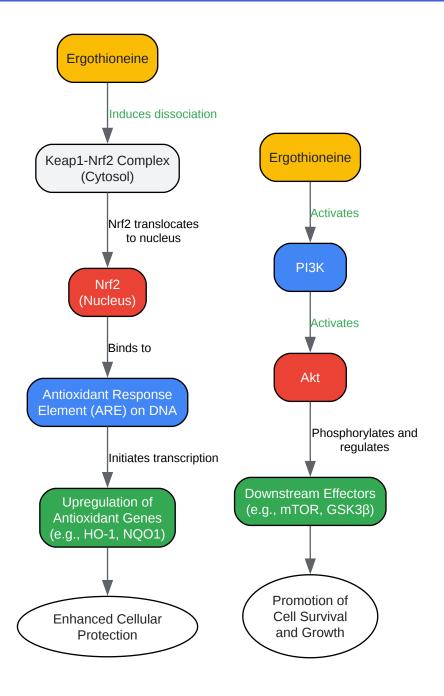
Signaling Pathways Involving Ergothioneine

Ergothioneine is known to modulate several key signaling pathways involved in cellular defense and homeostasis, primarily through its antioxidant and cytoprotective properties.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a primary mechanism for cellular defense against oxidative stress. **Ergothioneine** can activate this pathway, leading to the upregulation of a suite of antioxidant and detoxification enzymes.





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